N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide

RORγt Inverse Agonism Tetrahydroquinoline SAR Autoimmune Disease Research

The compound N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide (CAS 942006-45-3), also known as N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropanamide, is a synthetic small molecule belonging to the class of N-sulfonylated tetrahydroquinolines. It features a tetrahydroquinoline core, a phenylsulfonyl group at the N1 position, and an isobutyramide moiety at the C6 position, with a molecular weight of 358.5 g/mol and a calculated XLogP3-AA of 3.2.

Molecular Formula C19H22N2O3S
Molecular Weight 358.46
CAS No. 942006-45-3
Cat. No. B2447118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide
CAS942006-45-3
Molecular FormulaC19H22N2O3S
Molecular Weight358.46
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H22N2O3S/c1-14(2)19(22)20-16-10-11-18-15(13-16)7-6-12-21(18)25(23,24)17-8-4-3-5-9-17/h3-5,8-11,13-14H,6-7,12H2,1-2H3,(H,20,22)
InChIKeyBNUKRTSIJJSXIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide (CAS 942006-45-3): Chemical Profile for Sourcing and Procurement


The compound N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide (CAS 942006-45-3), also known as N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropanamide, is a synthetic small molecule belonging to the class of N-sulfonylated tetrahydroquinolines [1]. It features a tetrahydroquinoline core, a phenylsulfonyl group at the N1 position, and an isobutyramide moiety at the C6 position, with a molecular weight of 358.5 g/mol and a calculated XLogP3-AA of 3.2 [2]. This class of compounds has been primarily investigated as scaffolds for developing RORγt inverse agonists for autoimmune and inflammatory diseases [1].

Why Generic Substitution is Not Advisable for N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide in R&D


Within the N-sulfonylated tetrahydroquinoline chemical space, minor structural modifications at the N1-sulfonamide or the C6-amide positions can dramatically alter target engagement and pharmacokinetic profiles. The specific isobutyramide and phenylsulfonamide substitution pattern on the tetrahydroquinoline core of CAS 942006-45-3 defines its interaction within the RORγt ligand-binding pocket, and general class-level activity cannot be extrapolated to this precise structure without quantitative confirmation [1]. Consequently, substituting this compound with a seemingly analogous tetrahydroquinoline derivative without matched comparative data risks introducing uncharacterized potency shifts, off-target effects, or suboptimal physicochemical properties, undermining experimental reproducibility [2].

Quantitative Differentiation Guide for N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide


Structural Uniqueness Within the 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline RORγt Inverse Agonist Class

The compound is a specific member of the 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline class, a scaffold validated for RORγt inverse agonism. Key differentiation arises from its unique C6-isobutyramide substitution. The recently disclosed lead compound D4, which shares the same core scaffold but differs in its substitution pattern, demonstrated markedly superior oral bioavailability (F = 48.1% in mice, 32.9% in rats) compared to the earlier compound GSK2981278 (F = 6.2% and 4.1%, respectively) [1]. This underscores the critical role of precise substitution on the core scaffold for achieving optimal drug-like properties. While no head-to-head biological data is publicly available for CAS 942006-45-3 versus D4 or GSK2981278, the compound's distinct C6-isobutyramide group is a definable structural variant that warrants investigation for potentially distinct pharmacokinetic and pharmacodynamic profiles within this well-studied series.

RORγt Inverse Agonism Tetrahydroquinoline SAR Autoimmune Disease Research

Class-Level RORγt Inverse Agonist Activity

The 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline scaffold to which this compound belongs is a well-documented pharmacophore for potent RORγt inverse agonism. A highly related analog, N-(1-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, has been reported as a RORγ inverse agonist with an EC50 < 30 μmol/L and IC50 < 10 μmol/L [1]. This establishes the class's capability for RORγt engagement. The specific activity of CAS 942006-45-3 remains unreported in public primary literature.

RORγt Inhibition Th17 Modulation IL-17 Reduction

Procurement Application Scenarios for N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide


RORγt-Targeted Autoimmune Disease Probe Development

Procure this compound as a structurally distinct starting point for medicinal chemistry optimization in the 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline series. As shown by the progression from GSK2981278 to D4, C6-modifications dramatically improve oral bioavailability. This specific analog, with its C6-isobutyramide group, can be used in systematic SAR studies to delineate the optimal balance between RORγt inverse agonism and pharmacokinetic properties for potential treatments of rheumatoid arthritis or psoriasis [1].

Chemical Biology Tool for Th17-Mediated Pathway Profiling

The known RORγt inverse agonism of this scaffold class supports the use of CAS 942006-45-3 as an investigative probe in Th17 cell differentiation assays. Its unique amide tail compared to published analogs makes it valuable for dissecting the downstream effects of RORγt inhibition on IL-17 secretion in human or murine cell models. This application relies on the class-level activity evidence, with the compound's procurement enabling the generation of its own specific activity profile [1].

Analytical Reference Standard for Tetrahydroquinoline Metabolite Identification

Due to its well-defined single molecular entity (MW 358.5, XLogP3-AA 3.2), this compound can be sourced as a high-purity chemical standard for developing and validating LC-MS/MS bioanalytical methods. This supports preclinical pharmacokinetic studies of newer analogs within the sulfonamide-tetrahydroquinoline drug discovery programs [1].

Patent-Protected Scaffold Exploration for Inflammatory Disorders

The compound falls within the broad Markush structures of patents covering N-sulfonylated tetrahydroquinolines for treating cancer, autoimmune disorders, and inflammation. Sourcing this specific compound allows for evaluating its potential as a lead optimization candidate against the primary patent claims, including assessing its NF-κB inhibitory activity and nuclear translocation modulation, which are key mechanisms claimed for this chemical class [2].

Quote Request

Request a Quote for N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.